4-Fluorophenylmagnesium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

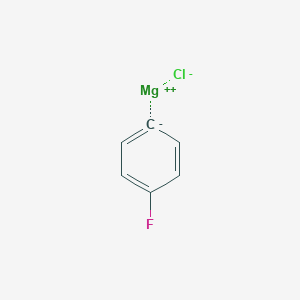

4-Fluorophenylmagnesium chloride is an organometallic compound with the molecular formula C6H4ClFMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically used in the preparation of various fluorinated aromatic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Fluorophenylmagnesium chloride is commonly synthesized by the reaction of 4-bromofluorobenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out at room temperature and can be completed within a few hours .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and safety during production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluorophenylmagnesium chloride undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in aromatic compounds.

Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Tetrahydrofuran (THF) is frequently used.

Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

Major Products Formed

Alcohols: Formed from the reaction with carbonyl compounds.

Biaryl Compounds: Result from cross-coupling reactions.

Applications De Recherche Scientifique

Synthesis of Citalopram Intermediates

One significant application of 4-fluorophenylmagnesium chloride is in the synthesis of intermediates for the antidepressant drug citalopram. A method has been developed where this Grignard reagent reacts with 5-cyanophthalein under controlled conditions to yield high-purity intermediates suitable for industrial production. This process demonstrates the utility of this compound in pharmaceutical chemistry, particularly for producing compounds with therapeutic effects .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Citalopram Intermediate | High | THF, nitrogen atmosphere |

Cross-Coupling Reactions

This compound is also employed in cross-coupling reactions, particularly with allylic ethers and aryl halides. In one study, it was successfully used to couple with various aryl halides, yielding products with up to 96% efficiency . This application highlights its role in constructing complex molecular architectures vital for drug development.

| Reaction Type | Coupling Partner | Yield (%) |

|---|---|---|

| Cross-Coupling | Aryl Halides | Up to 96 |

Mechanistic Studies

Research has delved into the mechanistic aspects of reactions involving this compound. For instance, studies on nucleophilic substitution reactions have shown that this Grignard reagent can effectively participate in nucleophilic attacks on carbon dioxide (CO2), leading to functionalized products . Such insights are crucial for developing sustainable chemical processes.

Case Study 1: Reaction with CO2

In a controlled experiment, this compound was reacted with CO2 to explore its potential for carbon capture and conversion. The results indicated that this Grignard reagent could facilitate the formation of carboxylic acids, showcasing its versatility beyond traditional applications .

Case Study 2: Synthesis of Biaryl Compounds

Another study demonstrated the use of this compound in synthesizing biaryl compounds through palladium-catalyzed cross-coupling reactions. The results showed that using this reagent led to high yields and selectivity, making it a valuable tool for creating complex biaryl systems often found in pharmaceuticals .

Safety and Handling Considerations

Due to its reactivity, especially with water and air, proper safety protocols must be followed when handling this compound. It is classified as harmful and can cause severe skin burns and eye damage . Users should employ appropriate personal protective equipment (PPE) and work under inert atmospheres when necessary.

Mécanisme D'action

The mechanism of action of 4-Fluorophenylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylmagnesium chloride

- 4-Chlorophenylmagnesium chloride

- 4-Bromophenylmagnesium chloride

Uniqueness

4-Fluorophenylmagnesium chloride is unique due to the presence of a fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Activité Biologique

4-Fluorophenylmagnesium chloride (4-FPhMgCl) is a Grignard reagent that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that illustrate its applications in drug discovery.

This compound is synthesized through the reaction of 4-fluorobromobenzene with magnesium in anhydrous ether. The general reaction can be represented as follows:

This Grignard reagent is notable for its ability to form carbon-carbon bonds, making it valuable in organic synthesis, particularly in the preparation of complex pharmaceuticals.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds derived from this compound. Research indicates that various derivatives exhibit significant antibacterial and antifungal activities. For instance, a study on 4-substituted phenyl compounds demonstrated promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 4-Fluorophenyl Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 12d | Staphylococcus aureus | 16 µg/mL |

| Compound 12h | Escherichia coli | 32 µg/mL |

The biological activity of 4-fluorophenyl derivatives can be attributed to their interaction with key bacterial enzymes, such as dihydrofolate reductase (DHFR). Inhibition of DHFR disrupts folate metabolism, which is crucial for DNA synthesis in bacteria . This mechanism underlines the importance of structural modifications in enhancing the potency and selectivity of these compounds.

Case Studies

-

Synthesis and Screening of Novel Compounds :

A study synthesized various derivatives of this compound and screened them for antimicrobial activity. Compounds demonstrated varied efficacy, with some showing selective inhibition against pathogenic bacteria while sparing human cells . -

Structure-Activity Relationship (SAR) :

Investigations into the SAR of 4-fluorophenyl derivatives revealed that modifications at the para position significantly influenced biological activity. Compounds with hydrophobic substituents exhibited lower MIC values, suggesting that lipophilicity plays a critical role in membrane penetration and interaction with bacterial targets .

Propriétés

IUPAC Name |

magnesium;fluorobenzene;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.ClH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZKBUDRWKEWPK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)F.[Mg+2].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.